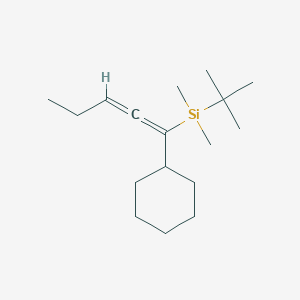
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane is an organosilicon compound with a unique structure that combines a cyclohexyl group, a penta-1,2-dienyl group, and a tert-butyl group attached to a dimethylsilane moiety.
Vorbereitungsmethoden
The synthesis of tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane typically involves the reaction of cyclohexylpenta-1,2-dien-1-yl lithium with tert-butylchlorodimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce the corresponding silanes.
Substitution: The compound can participate in substitution reactions where the tert-butyl or dimethylsilane groups are replaced by other functional groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research into organosilicon compounds has shown potential for developing new pharmaceuticals. This compound could serve as a building block for such drugs.
Industry: In specialized industrial applications, it may be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation
Wirkmechanismus
The mechanism by which tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane exerts its effects depends on the specific reactions it undergoesThe molecular targets and pathways involved are typically related to the formation and breaking of silicon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane include:
tert-Butyl(1-cyclohexen-1-yloxy)dimethylsilane: This compound has a similar structure but with an oxygen atom replacing the penta-1,2-dienyl group.
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yloxy)dimethylsilane: Similar to the target compound but with an additional oxygen atom in the structure.
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)trimethylsilane: This compound has a trimethylsilane group instead of a dimethylsilane group.
Eigenschaften
CAS-Nummer |
118226-65-6 |
|---|---|
Molekularformel |
C17H32Si |
Molekulargewicht |
264.5 g/mol |
InChI |
InChI=1S/C17H32Si/c1-7-8-14-16(15-12-10-9-11-13-15)18(5,6)17(2,3)4/h8,15H,7,9-13H2,1-6H3 |
InChI-Schlüssel |
JRQZHHUXMAPRRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C=C(C1CCCCC1)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


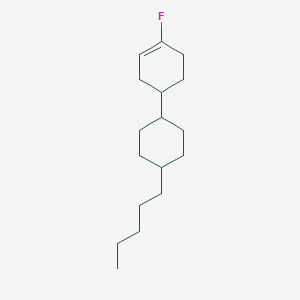
![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)
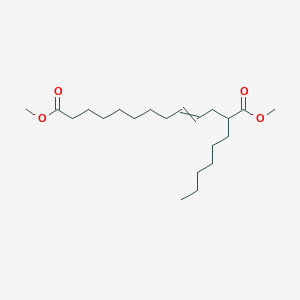
![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)
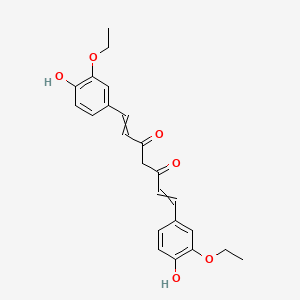

![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
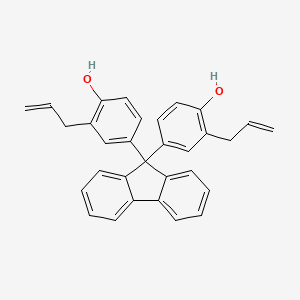
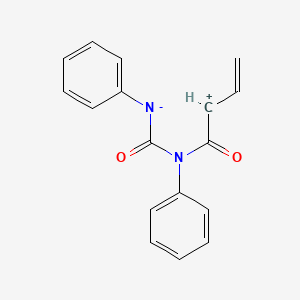

![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
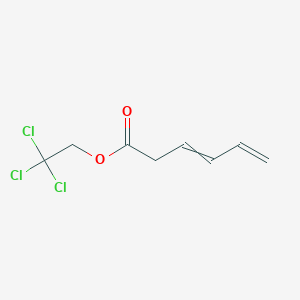

![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
